molecular formula C16H14Cl2FNO2 B284813 N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Numéro de catalogue B284813
Poids moléculaire: 342.2 g/mol
Clé InChI: RZWHHHRYLFLYFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.

Mécanisme D'action

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide irreversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, leading to inhibition of EGFR autophosphorylation and downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. This results in cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have potent antitumor activity in both in vitro and in vivo models of EGFR-mutant NSCLC. It has also demonstrated a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea. N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has a half-life of approximately 26 hours and is primarily metabolized by the liver.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is its high selectivity for the T790M mutation, which makes it a promising therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to other EGFR TKIs. However, one limitation is that the synthesis process is complex and low-yielding, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for the research and development of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide. One direction is to investigate its efficacy in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Another direction is to explore its potential in other types of cancer that harbor the T790M mutation, such as breast and colorectal cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide and to develop strategies to overcome it.

Méthodes De Synthèse

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps, including the preparation of 4-chloro-2-fluoroaniline, 4-chlorophenoxyacetic acid, and 2-methylpropanoic acid, followed by coupling and cyclization reactions. The final product is obtained as a white solid with a melting point of 213-214°C. The overall yield of the synthesis process is approximately 15%.

Applications De Recherche Scientifique

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first- and second-generation EGFR TKIs. N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide selectively targets the T790M mutation, which is the major cause of resistance to EGFR TKIs. In addition, N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has also been investigated in combination with other anticancer agents, such as chemotherapy and immune checkpoint inhibitors, to enhance its therapeutic efficacy.

Propriétés

Formule moléculaire

C16H14Cl2FNO2

Poids moléculaire

342.2 g/mol

Nom IUPAC

N-(4-chloro-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C16H14Cl2FNO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-14-8-5-11(18)9-13(14)19/h3-9H,1-2H3,(H,20,21)

Clé InChI

RZWHHHRYLFLYFT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)F)OC2=CC=C(C=C2)Cl

SMILES canonique

CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)F)OC2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.